molecular formula C12H19NO5 B2969287 N-(2-oxooxolan-3-yl)-2-(2-propyl-1,3-dioxolan-2-yl)acetamide CAS No. 1009708-22-8

N-(2-oxooxolan-3-yl)-2-(2-propyl-1,3-dioxolan-2-yl)acetamide

Cat. No.: B2969287
CAS No.: 1009708-22-8
M. Wt: 257.286
InChI Key: SPMJKYOWJJTSNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Oxooxolan-3-yl)-2-(2-propyl-1,3-dioxolan-2-yl)acetamide is a heterocyclic acetamide derivative characterized by two distinct oxygen-containing rings: a 2-oxooxolane (tetrahydrofuran-2-one) moiety and a 2-propyl-1,3-dioxolane group. The 2-oxooxolane ring contributes polarity and hydrogen-bonding capacity, while the dioxolane group may enhance solubility or metabolic stability.

Properties

IUPAC Name

N-(2-oxooxolan-3-yl)-2-(2-propyl-1,3-dioxolan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-2-4-12(17-6-7-18-12)8-10(14)13-9-3-5-16-11(9)15/h9H,2-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMJKYOWJJTSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(OCCO1)CC(=O)NC2CCOC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following acetamide derivatives share structural or functional similarities with the target compound:

Compound Key Structural Features Reported Properties/Applications Reference
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholine-2-one core with acetyl and isopropylphenyl substituents Synthesized via acetylation of morpholine intermediates; exhibits potential for CNS activity .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole core with trifluoromethyl and methoxyphenyl groups Patent claims suggest antimicrobial or pesticidal activity due to electronegative substituents .
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide Chloroacetamide with diethylphenyl and methoxymethyl groups Widely used as the herbicide alachlor; lipophilic substituents enhance soil persistence .
2-Hydroxy-N-phenyl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide 2-Oxoindoline core with hydroxyacetamide and phenyl groups Studied for anticancer activity; indole derivatives exhibit DNA intercalation potential .

Key Comparative Insights

Ring Systems and Reactivity: The target compound’s 2-oxooxolane and dioxolane rings differ from morpholine-2-one () or benzothiazole () cores. In contrast, 2-oxoindoline derivatives () demonstrate rigid planar structures conducive to biological target binding, whereas the target’s flexible dioxolane may favor conformational adaptability .

Substituent Effects :

  • The 2-propyl group on the dioxolane ring introduces moderate lipophilicity, analogous to the isopropylphenyl group in . This balance of hydrophobicity could enhance membrane permeability compared to highly polar derivatives like hydroxyacetamides () .
  • Trifluoromethyl and chloro substituents () are associated with enhanced bioactivity and environmental persistence, absent in the target compound .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling a 2-oxooxolane amine with a dioxolane acetic acid derivative, similar to the acetylation procedures described in . However, the lack of direct synthetic protocols in the evidence limits precise comparison .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.